ethyl 2-acetylimino-2-[2-(4-chloro-2-nitrophenyl)hydrazinyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-acetylimino-2-[2-(4-chloro-2-nitrophenyl)hydrazinyl]acetate is a chemical compound listed in the PubChem database. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure and characteristics make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 2-acetylimino-2-[2-(4-chloro-2-nitrophenyl)hydrazinyl]acetate involves specific synthetic routes and reaction conditions. One common method includes the use of phosgene and imidazole under anhydrous conditions. The reaction typically involves four equivalents of imidazole reacting with phosgene to produce the desired compound along with imidazolium chloride as a byproduct . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. The use of advanced equipment and technology ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-acetylimino-2-[2-(4-chloro-2-nitrophenyl)hydrazinyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
ethyl 2-acetylimino-2-[2-(4-chloro-2-nitrophenyl)hydrazinyl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-acetylimino-2-[2-(4-chloro-2-nitrophenyl)hydrazinyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ethyl 2-acetylimino-2-[2-(4-chloro-2-nitrophenyl)hydrazinyl]acetate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Carbonyldiimidazole: Known for its use in peptide synthesis and as a coupling reagent.
Phosgene: Used in the synthesis of various organic compounds.
Uniqueness
This compound stands out due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its versatility and reactivity are key factors that differentiate it from other similar compounds.
Properties
IUPAC Name |
ethyl 2-acetylimino-2-[2-(4-chloro-2-nitrophenyl)hydrazinyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O5/c1-3-22-12(19)11(14-7(2)18)16-15-9-5-4-8(13)6-10(9)17(20)21/h4-6,15H,3H2,1-2H3,(H,14,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGCZIGGEPSYBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NC(=O)C)NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=NC(=O)C)NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.